molecular formula C10H22Cl2N2 B13344228 Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Katalognummer: B13344228
Molekulargewicht: 241.20 g/mol
InChI-Schlüssel: AIWWJXISDQYETG-JXGSBULDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

The synthesis of Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves several steps. One common method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde . This intermediate can be further modified to obtain various analogs of the final product. Industrial production methods often utilize flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .

Analyse Chemischer Reaktionen

Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Rel-(3S,4R)-3-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride can be compared with other piperidine derivatives, such as:

Eigenschaften

Molekularformel

C10H22Cl2N2

Molekulargewicht

241.20 g/mol

IUPAC-Name

(3S,4R)-3-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-9-8-11-5-4-10(9)12-6-2-3-7-12;;/h9-11H,2-8H2,1H3;2*1H/t9-,10+;;/m0../s1

InChI-Schlüssel

AIWWJXISDQYETG-JXGSBULDSA-N

Isomerische SMILES

C[C@H]1CNCC[C@H]1N2CCCC2.Cl.Cl

Kanonische SMILES

CC1CNCCC1N2CCCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.